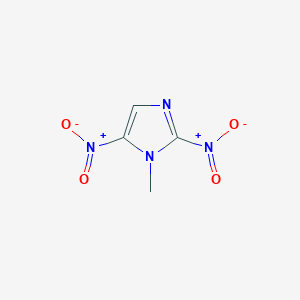![molecular formula C4H10NO4PS B14004808 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane CAS No. 4921-73-7](/img/structure/B14004808.png)
1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane is an organophosphorus compound with the molecular formula C₄H₁₀NO₄PS. It is known for its unique structure, which includes an ethoxy group, a sulfinylamino group, and a phosphoryl group. This compound has a molecular weight of 199.16500 g/mol and a density of 1.39 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane can be synthesized through the reaction of diethyl phosphoramidate with sulfur dioxide and ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a temperature of around 215.3ºC .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of pesticides, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Diethyl sulfinylphosphoramidate
- Diethyl N-sulfinylphosphoramidate
- N-diethoxyphosphoryl-sulfur imide oxide
Comparison: 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4921-73-7 |
|---|---|
Molekularformel |
C4H10NO4PS |
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
1-[ethoxy-(sulfinylamino)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10NO4PS/c1-3-8-10(6,5-11-7)9-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
YHNPGWUMOMFYGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N=S=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
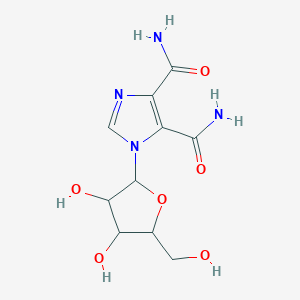
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
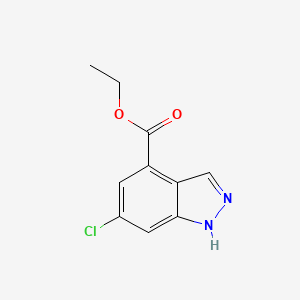
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
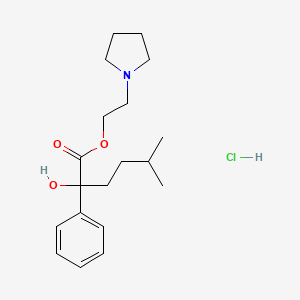
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
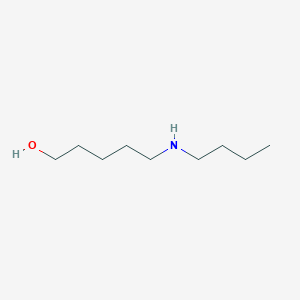
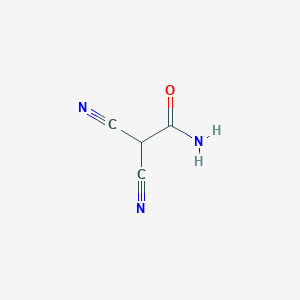
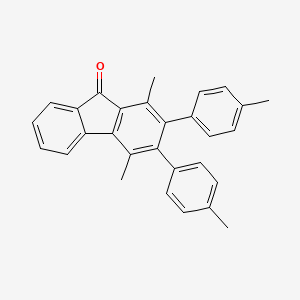
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
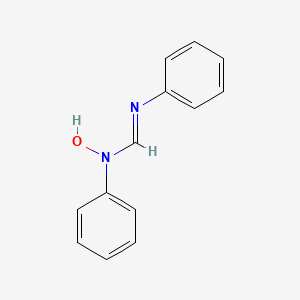
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
